3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753475
InChI: InChI=1S/C15H15ClN2O2/c1-10(9-17)14(19)13-6-3-7-18(15(13)20)12-5-2-4-11(16)8-12/h2,4-5,8,10,13H,3,6-7H2,1H3
SMILES:
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol

3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17753475

Molecular Formula: C15H15ClN2O2

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile -

Specification

Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
IUPAC Name 3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
Standard InChI InChI=1S/C15H15ClN2O2/c1-10(9-17)14(19)13-6-3-7-18(15(13)20)12-5-2-4-11(16)8-12/h2,4-5,8,10,13H,3,6-7H2,1H3
Standard InChI Key UJWVTTNTENSOPR-UHFFFAOYSA-N
Canonical SMILES CC(C#N)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s systematic IUPAC name, 3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile, reflects its intricate architecture. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₅ClN₂O₂
Molecular Weight290.74 g/mol
SMILESCC(C#N)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl
InChIKeyUJWVTTNTENSOPR-UHFFFAOYSA-N

The structure integrates three critical moieties:

  • 2-Oxopiperidin-3-yl: A six-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity.

  • 3-Chlorophenyl: An aromatic group enhancing lipophilicity and potential π-π stacking interactions with biological targets.

  • Methyl-3-oxopropanenitrile: A nitrile-ketone hybrid enabling nucleophilic additions and cyclocondensation reactions .

Spectroscopic Signatures

While direct spectroscopic data for this compound remains unpublished, analogs suggest characteristic peaks in NMR and IR spectra:

  • ¹H NMR: Signals near δ 2.1–2.5 ppm (piperidine CH₂), δ 7.3–7.5 ppm (chlorophenyl aromatic protons), and δ 3.1 ppm (nitrile-adjacent methyl).

  • IR: Strong absorptions at ~2,250 cm⁻¹ (C≡N stretch) and 1,710 cm⁻¹ (ketone C=O) .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step protocols, as inferred from structurally related nitriles:

Step 1: Formation of the 2-oxopiperidin-3-yl core through cyclization of δ-amino ketones. For example, reacting 3-aminopentanoic acid derivatives with acylating agents under basic conditions.
Step 2: N-Arylation with 3-chlorophenyl groups using Buchwald-Hartwig coupling or Ullmann-type reactions.
Step 3: Cyanoacetylation via nucleophilic substitution between α-methyl-β-ketonitrile precursors and the piperidinone intermediate.

Reaction conditions typically involve anhydrous solvents (e.g., DMF, THF), temperatures of 60–100°C, and catalysts like palladium for cross-couplings. Yields remain unreported but are presumed moderate (30–50%) based on analogous syntheses.

Purification and Analysis

Purification employs silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Purity is validated via:

  • HPLC: Reverse-phase C18 columns, acetonitrile/water mobile phases.

  • Mass Spectrometry: ESI-MS showing [M+H]⁺ peak at m/z 291.74.

Physicochemical Properties

Stability and Solubility

The compound’s stability profile is influenced by its functional groups:

  • Nitrile Group: Susceptible to hydrolysis under acidic/basic conditions, forming amides or carboxylic acids .

  • Ketone: Prone to nucleophilic attacks at the carbonyl carbon.

  • Chlorophenyl: Enhances thermal stability (decomposition >200°C estimated).

Solubility data extrapolated from analogs :

SolventSolubility (mg/mL)
Water<0.1
Methanol15–20
DMSO≥50

Reactivity

Key reactions include:

  • Nitrile to Tetrazole Conversion: With sodium azide and ammonium chloride, forming tetrazole derivatives for bioactivity modulation.

  • Ketone Reduction: Using NaBH₄ or LiAlH₄ to yield secondary alcohols, altering pharmacokinetic properties.

  • Piperidine Ring Functionalization: Quaternization at the nitrogen for salt formation or further substitution.

Applications in Medicinal Chemistry

Lead Optimization Strategies

The compound serves as a versatile scaffold for:

  • Heterocycle Synthesis: Cyclocondensation with thiosemicarbazides yields thiadiazoles with enhanced anticancer profiles.

  • Prodrug Development: Esterification of the ketone improves oral bioavailability.

  • Targeted Delivery: Conjugation to monoclonal antibodies via click chemistry (e.g., azide-alkyne cycloaddition).

Patent Landscape

Patent KR102383739B1 highlights piperidinone-nitride hybrids as Wnt inhibitors, though specific claims for this compound remain undisclosed . Recent applications focus on:

  • Oncology: Combination therapies with checkpoint inhibitors.

  • Neurodegeneration: Amyloid-β aggregation inhibition in Alzheimer’s models.

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